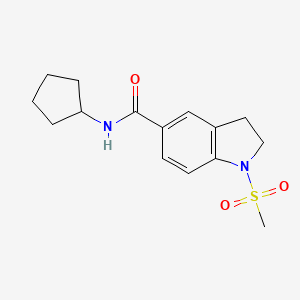![molecular formula C17H15ClF2N2O B5878294 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mecanismo De Acción
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide works by binding to a specific site on the CFTR protein, preventing the movement of chloride ions across cell membranes. This results in the inhibition of CFTR-mediated chloride transport, which is important for maintaining proper fluid balance in various tissues.
Biochemical and Physiological Effects
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride transport, the reduction of inflammation, and the improvement of lung function in animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its ability to specifically inhibit CFTR-mediated chloride transport and its extensive use in previous studies. However, there are also limitations to its use, including potential off-target effects and the need for careful optimization of experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide and its potential therapeutic applications. These include the development of more specific and potent inhibitors of CFTR, the investigation of the effects of 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide in other disease models, and the optimization of experimental conditions for its use in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide and its potential off-target effects.
Métodos De Síntesis
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,5-difluorobenzoic acid with 3-(1-pyrrolidinyl)aniline in the presence of a coupling reagent. Other methods involve the use of different reagents and solvents to achieve the desired product.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide can inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells and intestinal cells. In vivo studies in animal models of cystic fibrosis have shown that 2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide can improve lung function and reduce inflammation.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-(3-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O/c18-14-10-16(20)15(19)9-13(14)17(23)21-11-4-3-5-12(8-11)22-6-1-2-7-22/h3-5,8-10H,1-2,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLHCQSOWFYGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4,5-difluoro-N-[3-(pyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)


![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)




